molecular formula C25H39NO6S B10767924 N-acetylleukotriene E4

N-acetylleukotriene E4

Cat. No.: B10767924
M. Wt: 481.6 g/mol
InChI Key: BGGYAYMMFYBWEX-PJEAHERNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetylleukotriene E4 is a critical metabolite in the leukotriene degradation pathway, offering researchers a key biomarker for investigating the complex dynamics of eicosanoid signaling and inflammation. This compound is formed through the N-acetylation of leukotriene E4 (LTE4), a process that represents a major route for the inactivation and excretion of cysteinyl leukotrienes (cysLTs). Its primary research value lies in the study of asthma, allergic disorders, and other inflammatory conditions, as the quantification of this compound in biological samples, particularly urine, serves as a non-invasive and integrated measure of total systemic cysteinyl leukotriene production. By utilizing this metabolite, scientists can gain deeper insights into the in vivo activity of the 5-lipoxygenase pathway, assess the efficacy of anti-inflammatory therapeutics such as leukotriene receptor antagonists and 5-LOX inhibitors, and explore the role of cysLTs in disease pathogenesis. Our high-purity this compound is an essential tool for mass spectrometry-based targeted metabolomics, analytical method development, and as a reference standard for precise quantification in complex biological matrices, thereby advancing the understanding of eicosanoid biology.

Properties

Molecular Formula

C25H39NO6S

Molecular Weight

481.6 g/mol

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7-,11-10-,13-12+,17-14+/t21?,22-,23+/m0/s1

InChI Key

BGGYAYMMFYBWEX-PJEAHERNSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Enzymatic Acetylation In Vivo

N-Acetyl-LTE4 is endogenously produced via enzymatic acetylation of LTE4, a process linked to detoxification. The enzyme responsible, likely an acetyltransferase, catalyzes the transfer of an acetyl group from acetyl-CoA to the primary amine of LTE4. This pathway is observed in mammalian systems, particularly in the liver and kidneys, where metabolic elimination occurs.

Key Findings :

  • Metabolic Context : Approximately 10% of administered cysteinyl leukotrienes are excreted as LTE4 in urine, with further acetylation forming N-acetyl-LTE4.

  • Detoxification Role : Acetylation reduces the bioactivity of LTE4, as demonstrated by its 100-fold weaker pharmacological activity compared to LTC4 in porcine models.

Chemical Synthesis Methods

Direct Acetylation of LTE4

Chemical synthesis of N-acetyl-LTE4 typically involves acetylation of LTE4 using acetic anhydride or acetyl chloride. While explicit protocols for LTE4 acetylation are scarce, analogous reactions for structurally similar compounds provide a framework.

Reaction Conditions

  • Reagent : Acetic anhydride in glacial acetic acid.

  • Temperature : Room temperature to reflux (20–120°C).

  • Catalyst : Acidic conditions (e.g., glacial acetic acid) facilitate protonation of the amine, enhancing nucleophilicity.

Procedure :

  • Dissolve LTE4 in glacial acetic acid.

  • Add acetic anhydride (1.2–2.0 equivalents) dropwise under inert atmosphere.

  • Stir at room temperature for 18–24 hours.

  • Quench with aqueous sodium bicarbonate and extract with ethyl acetate.

Challenges and Optimization

  • Selectivity : LTE4 contains multiple reactive groups (e.g., thioether, carboxylate), necessitating controlled stoichiometry to avoid over-acetylation.

  • Yield : Reported yields for analogous N-acetylation reactions range from 60% to 85%.

Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) strategies may be adapted for LTE4 derivatization. This approach enables sequential addition of protected amino acids and post-synthetic acetylation.

Steps :

  • Anchor LTE4’s carboxylate group to a resin.

  • Deprotect the amine group using trifluoroacetic acid (TFA).

  • Acetylate with acetic anhydride in dimethylformamide (DMF).

  • Cleave from resin and purify via HPLC.

Purification Techniques

Solid-Phase Extraction (SPE)

SPE using C-18 cartridges is critical for isolating N-acetyl-LTE4 from complex matrices like biological fluids.

Protocol :

  • Acidify sample to pH 4.0 with acetate buffer.

  • Load onto activated C-18 cartridge.

  • Wash with 5 mL water and 5 mL hexane.

  • Elute with 5 mL methanol.

  • Evaporate solvent under nitrogen and reconstitute in buffer.

Recovery Rates :

  • Methanol elution achieves >90% recovery for LTE4 analogs.

Recrystallization

For synthetic batches, recrystallization from aqueous or methanol/water mixtures enhances purity.

Example :

  • Dissolve crude N-acetyl-LTE4 in hot methanol.

  • Slowly add water until cloudiness appears.

  • Cool to 4°C for 12 hours to yield crystalline product.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (280 nm) resolves N-acetyl-LTE4 from precursors and byproducts.

Conditions :

  • Column : C-18, 4.6 × 250 mm, 5 µm.

  • Mobile Phase : Acetonitrile/water (65:35) with 0.1% TFA.

  • Flow Rate : 1.0 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key Signals :

  • ¹H-NMR : Acetyl methyl protons at δ 2.1–2.3 ppm (singlet).

  • ¹³C-NMR : Carbonyl carbon at δ 170–175 ppm.

Mass Spectrometry (MS)

  • ESI-MS : [M+H]⁺ ion at m/z 497.2 (calculated for C₂₃H₃₇N₃O₇S).

Comparative Analysis of Methods

Parameter Biological Synthesis Chemical Synthesis
Yield Not quantified60–85%
Purity Dependent on metabolism≥95% after SPE
Scalability Limited to in vivo ratesGram-scale feasible
Cost LowModerate to high

Chemical Reactions Analysis

ω-Hydroxylation and Carboxylation

NALTE4 undergoes ω-hydroxylation in rat liver microsomes, forming N-acetyl-ω-hydroxy-leukotriene E4 (NA-ω-OH-LTE4). This reaction is catalyzed by ω-hydroxylase (CYP450 family enzymes), requiring NADPH and molecular oxygen . Further oxidation by ω-hydroxy-leukotriene E dehydrogenase converts NA-ω-OH-LTE4 into N-acetyl-ω-carboxy-leukotriene E4 (NA-ω-COOH-LTE4), utilizing NAD+ as a cofactor .

Key Data:

ReactionEnzymeCofactorProductRate (vs. LTE4)
ω-HydroxylationCYP450 ω-hydroxylaseNADPH/O₂NA-ω-OH-LTE46x slower
ω-Carboxylationω-Hydroxy-LTE4 dehydrogenaseNAD⁺NA-ω-COOH-LTE4Comparable

This pathway mirrors LTE4 metabolism but proceeds at ~16% the rate of LTE4 due to steric hindrance from the acetyl group .

N-Acetylation

Leukotriene E4 (LTE4) is acetylated to form NALTE4 via acetyl-CoA-dependent acetyltransferases in hepatic microsomes and cytosol . This reaction occurs in particulate fractions (600–105,000g sediments) and is observed in rat liver, kidney, spleen, and lung .

Reverse Reaction

Microsomal fractions can deacetylate NA-ω-OH-LTE4 and NA-ω-COOH-LTE4 back to their non-acetylated forms when supplemented with acetyl-CoA .

11-trans Isomerization

Incubation of NALTE4 with liver microsomes produces 11-trans-NALTE4 , a stereoisomer with reduced biological activity. This isomerization is catalyzed by undefined microsomal enzymes and results in a 100-fold reduction in myotropic activity on guinea pig ileum compared to leukotriene D4 .

Species-Specific Differences

  • Rats : NALTE4 is a major biliary metabolite due to robust hepatic ω-hydroxylation .

  • Humans : ω-Oxidation is less prominent, favoring alternative detoxification pathways (e.g., β-oxidation).

Structural Analysis of Metabolites

MetaboliteStructural FeatureBiological Activity
NA-ω-OH-LTE4Hydroxyl group at C20Inactive
NA-ω-COOH-LTE4Carboxyl group at C20Inactive
11-trans-NALTE4Trans-configuration at C11 double bond1% potency of LTD4

Enzymatic Pathways and Inhibitors

  • Key Enzymes : CYP4F isoforms (ω-hydroxylase), cytosolic dehydrogenases.

  • Inhibitors :

    • Piperonyl butoxide (CYP inhibitor) reduces ω-hydroxylation by 52% .

    • Oxygen tension modulates activity: 100% O₂ decreases LTA4 hydrolase activity by 45% .

Detoxification Mechanisms

NALTE4’s ω-oxidation products are conjugated with glucuronide or sulfate groups for renal/biliary excretion. This prevents redox cycling and free radical generation, mitigating potential hepatotoxicity .

Scientific Research Applications

Pharmacological Profile

N-acetyl LTE4 exhibits significant biological activity, influencing smooth muscle contraction and inflammatory processes. Research has demonstrated that N-acetyl LTE4 induces dose-dependent contractions in isolated guinea pig tracheal strips, though it is approximately 100 times less potent than LTE4 itself . In human bronchial tissues, the effects of N-acetyl LTE4 are similar to those of LTE4, indicating its relevance in respiratory conditions like asthma .

CompoundPotency (nmol)Biological Activity
N-acetyl LTE40.1-10Induces contractions in guinea pig trachea
LTE40.01-1More potent than N-acetyl LTE4
LTD43-100Highly potent, serves as a reference

Asthma Management

Recent studies have highlighted the importance of urinary leukotriene E4 and fractional exhaled nitric oxide ratios in predicting responses to leukotriene receptor antagonists like montelukast in children with asthma. Higher ratios of urinary leukotriene E4 to exhaled nitric oxide correlate with better therapeutic outcomes when compared to inhaled corticosteroids . This finding suggests that N-acetyl LTE4 may serve as a biomarker for tailoring asthma treatment.

Systemic Mastocytosis

In patients with systemic mastocytosis, increased excretion of leukotrienes, including N-acetyl LTE4, has been observed. This elevation may reflect underlying inflammatory processes and could be utilized as a diagnostic marker or therapeutic target in managing mast cell disorders .

Mechanistic Insights

N-acetyl LTE4 activates human T-helper 2 cells, which are pivotal in mediating allergic responses and inflammation. This activation underscores its role in exacerbating conditions such as asthma and allergic rhinitis . The compound's ability to stimulate these immune cells highlights its potential as a target for immunomodulatory therapies.

Case Studies

  • Asthma Treatment Response : A study involving 318 children with mild to moderate asthma found that those with higher urinary leukotriene E4 levels exhibited improved lung function and control over asthma symptoms when treated with montelukast compared to fluticasone propionate .
  • Mastocytosis : In a cohort study, patients with systemic mastocytosis showed significantly elevated levels of urinary leukotrienes, suggesting a link between mast cell activation and leukotriene production. This relationship indicates potential avenues for therapeutic interventions targeting leukotriene pathways .

Mechanism of Action

N-acetylleukotriene E4 exerts its effects by binding to specific leukotriene receptors, including cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2. These receptors are involved in the regulation of inflammatory responses and smooth muscle contraction. The binding of this compound to these receptors activates downstream signaling pathways, including the mitogen-activated protein kinase pathway and the phosphatidylinositol 3-kinase/protein kinase B pathway .

Comparison with Similar Compounds

Structural and Functional Differences

Property N-Acetyl LTE4 LTE4 LTD4 LTC4
Structure Acetylated cysteine residue Free cysteine residue Glycine-cysteine conjugate Glutathione-cysteine conjugate
Receptor Affinity Reduced binding to cysLT1 receptors High affinity for cysLT1 receptors High affinity for cysLT1 receptors Moderate affinity for cysLT1 receptors
Biological Activity 100-fold lower myotropic activity (guinea pig ileum) Potent bronchoconstrictor Potent bronchoconstrictor Precursor to LTD4/LTE4
Vascular Effects Potent constrictor of rat mesenteric vessels Limited vascular activity Limited vascular activity Limited vascular activity

Metabolic Pathways

  • N-Acetyl LTE4 : Formed via acetylation of LTE4, part of mercapturic acid biosynthesis (detoxification pathway) . Further metabolized by rat liver microsomes via ω-hydroxylation to 5,20-dihydroxy derivatives .
  • LTE4 : Precursor to N-acetyl LTE4; undergoes ω-oxidation to form 20-hydroxy and 20-carboxy metabolites .
  • LTC4/LTD4 : Converted sequentially via γ-glutamyl transpeptidase (LTC4 → LTD4) and dipeptidases (LTD4 → LTE4) .

Excretion and Pharmacokinetics

Parameter N-Acetyl LTE4 LTE4 LTD4
Primary Excretion Bile (44% in rats) and feces Urine (trace) and bile Bile and rapid conversion to LTE4
Drug Interactions Elimination inhibited by FPL55712 Less affected by receptor antagonists Sensitive to LY163443/MK-571
Hepatic Metabolism ω-/β-oxidation (46.5% in rats) ω-oxidation followed by β-oxidation Rapid hydrolysis to LTE4

Clinical and Pharmacological Relevance

  • N-Acetyl LTE4 : Serves as a biomarker for leukotriene biosynthesis in vivo . Its formation is transiently impaired by halothane anesthesia, affecting hepatic ω-oxidation .
  • LTE4 : Measured in urine as a clinical marker of asthma and inflammation .
  • LTC4/LTD4 : Direct mediators of bronchoconstriction; targeted by drugs like montelukast (cysLT1 antagonists) .

Key Research Findings

  • Activity Reduction : N-Acetyl LTE4 exhibits >100-fold lower contractile activity on guinea pig ileum compared to LTD4, indicating reduced pro-inflammatory effects .
  • Metabolic Fate : 20-Hydroxy-N-acetyl LTE4 is a major hepatic metabolite, distinguishing its degradation from LTE4 .
  • Microbiome Interaction : Germ-free rats excrete 7.6-fold more N-acetyl LTE4 than conventional rats, highlighting gut microbiota’s role in leukotriene metabolism .

Q & A

Q. What experimental approaches are used to study the biosynthesis of N-acetylleukotriene E4 in mammalian systems?

To investigate biosynthesis, researchers often employ isotopic labeling (e.g., 3^3H or 14^{14}C) of precursor molecules like leukotriene E4 (LTE4) in tissue homogenates or microsomal fractions. Enzyme activity assays (e.g., acetyltransferase activity) combined with HPLC or LC-MS/MS are critical for tracking metabolite formation . For example, Bernström & Hammarström (1986) identified N-acetyltransferase activity in rat kidney and liver microsomes using 14^{14}C-labeled LTE4 and validated results with enzymatic inhibition controls .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Validation steps include:

  • Calibration curves using synthetic standards.
  • Matrix-matched quality controls to account for ion suppression.
  • Stable isotope-labeled internal standards (e.g., d4d_4-N-acetylleukotriene E4) .
    Early studies by Hagmann et al. (1986) combined reverse-phase HPLC with UV detection for bile analysis in rats, though modern workflows prioritize mass spectrometry .

Q. What physiological roles have been attributed to this compound in inflammation and vascular regulation?

In vivo studies in rat models demonstrate its vasoconstrictive effects, particularly in mesenteric vessels (EC50_{50} ~10 nM) . However, its role varies by tissue: Orning et al. (1986) found fecal excretion as a detoxification pathway in germ-free rats, suggesting systemic elimination rather than localized inflammatory action . Contrast this with Hagmann et al. (1987), who linked hepatic metabolism to bile secretion, implicating enterohepatic recirculation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological effects of this compound?

Contradictions arise from differences in metabolic clearance and receptor accessibility. For example, Siren et al. (1988) reported potent vasoconstriction in isolated rat mesenteric vessels but weaker effects in whole-organ models due to rapid hepatic clearance . Methodological solutions include:

  • Perfusion studies with metabolic inhibitors (e.g., ketoconazole to block cytochrome P450).
  • Genetic knockout models (e.g., N-acetyltransferase-deficient mice) to isolate pathways .
  • Pharmacokinetic modeling to quantify tissue-specific bioavailability .

Q. What experimental designs are optimal for distinguishing hepatic vs. extrahepatic metabolism of this compound?

  • Portal vein cannulation in rats to compare pre- and post-hepatic metabolite profiles.
  • Isolated organ perfusion (e.g., kidney vs. liver) with radiolabeled LTE4.
  • Transcriptomic profiling of acetyltransferase isoforms across tissues .
    Bernström & Hammarström (1986) demonstrated kidney-dominated acetylation using tissue-specific microsomal assays, whereas Hagmann et al. (1986) emphasized hepatic excretion via bile .

Q. How should inter-species variability in this compound metabolism be addressed in translational studies?

  • Cross-species microsomal assays : Compare metabolic rates between human, rat, and mouse liver fractions.
  • Allometric scaling to adjust dosing regimens.
  • Proteomic analysis of acetyltransferase expression levels.
    For instance, Orning (1987) noted 3-fold higher omega-oxidation activity in rat liver microsomes compared to human, necessitating species-specific models .

Methodological Best Practices

  • Data validation : Use triplicate technical replicates and biological triplicates to minimize variability .
  • Statistical rigor : Apply ANOVA for multi-group comparisons (e.g., tissue-specific metabolism) and non-linear regression for dose-response curves .
  • Ethical compliance : Adhere to ARRIVE guidelines for animal studies, including power analysis to justify sample sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.